molecular formula C5H2BrClIN B1527703 2-Bromo-5-chloro-4-iodopyridine CAS No. 1061357-88-7

2-Bromo-5-chloro-4-iodopyridine

Cat. No. B1527703
M. Wt: 318.34 g/mol
InChI Key: UPWHKYFBMYMQJC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-iodopyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chloro-4-iodopyridine is C5H2BrClIN . The average mass is 318.34 Da and the monoisotopic mass is 316.810364 Da .


Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-iodopyridine is a white crystalline solid . It has a melting point of 121-123 °C . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Application 1: Copper-catalyzed selective C–N bond formation

  • Methods of Application: The study involved a systematic study of Pd- and Cu-catalyzed 1,2-diol aryl amination at the C-5 position of 2-amino-5-halopyridine and thereafter extended the study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine .
  • Results or Outcomes: The research resulted in a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine providing excellent yields. Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .

Application 2: Raw Material in Organic Synthesis

  • Summary of the Application: 2-Bromo-5-chloro-4-iodopyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Application 3: Metal-free site-selective C–N bond-forming reaction

  • Summary of the Application: This research presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
  • Methods of Application: The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring . A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
  • Results or Outcomes: Different halogen atoms at various positions were produced by the pyridine ring that performed well under mild conditions . Halogenated pyrimidines underwent highly selective coupling at the chloride group with a wide range of amines having broad substrate applicability and moderate to good yields .

Application 4: Multi-step synthesis of (±)-epibatidine

  • Summary of the Application: 2-Chloro-5-iodopyridine may be used as a reagent in the multi-step synthesis of (±)-epibatidine .

Application 5: Synthetic method for substituted pyridines or pyrimidines

  • Summary of the Application: This research presents a synthetic method for substituted pyridines or pyrimidines .
  • Methods of Application: The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring . A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
  • Results or Outcomes: Different halogen atoms at various positions were produced by the pyridine ring that performed well under mild conditions . Halogenated pyrimidines underwent highly selective coupling at the chloride group with a wide range of amines having broad substrate applicability and moderate to good yields .

Application 6: Construction of supramolecular frame and dye-sensitized solar cells

  • Summary of the Application: Polysubstituted pyridines and pyrimidines are used in the construction of supramolecular frame and dye-sensitized solar cells .

Safety And Hazards

2-Bromo-5-chloro-4-iodopyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-5-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-1-4(8)3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWHKYFBMYMQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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